trans-2,2-Difluoro-3-phenyl-cyclopropylamine

Catalog No.
S8470633
CAS No.
M.F
C9H9F2N
M. Wt
169.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2,2-Difluoro-3-phenyl-cyclopropylamine

Product Name

trans-2,2-Difluoro-3-phenyl-cyclopropylamine

IUPAC Name

(1R,3R)-2,2-difluoro-3-phenylcyclopropan-1-amine

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

InChI

InChI=1S/C9H9F2N/c10-9(11)7(8(9)12)6-4-2-1-3-5-6/h1-5,7-8H,12H2/t7-,8-/m1/s1

InChI Key

FXVGAMZVVQSLJE-HTQZYQBOSA-N

SMILES

C1=CC=C(C=C1)C2C(C2(F)F)N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(F)F)N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)N

trans-2,2-Difluoro-3-phenyl-cyclopropylamine is a highly specialized, sterically constrained fluorinated building block derived from the classic tranylcypromine (trans-2-phenylcyclopropylamine) pharmacophore. By incorporating a gem-difluoro group at the 2-position of the cyclopropane ring, this compound introduces profound stereoelectronic effects that fundamentally alter the physicochemical properties of the adjacent primary amine [1]. In industrial and medicinal chemistry procurement, it is primarily sourced as a rigid, metabolically stable precursor for the synthesis of advanced central nervous system (CNS) therapeutics, epigenetic modulators (such as LSD1 inhibitors), and complex agrochemicals. Its defining value lies in its ability to simultaneously depress amine basicity, increase lipophilicity at physiological pH, and block metabolic oxidation sites, making it a critical upgrade over non-fluorinated analogs in lead optimization workflows [2].

Research Fit

Core motif
Gem-difluorocyclopropylamine scaffold with trans configuration
Chirality
Enantiomerically resolved (1R,3R) option available for chiral workflows
Basicity profile
Reduced amine pKa for ionization-dependent property tuning

Procurement substitution with the non-fluorinated parent compound (tranylcypromine) or mono-fluorinated analogs is chemically and functionally unviable for advanced formulation and synthesis. The gem-difluoro substitution at the C2 position exerts a massive electron-withdrawing inductive effect that lowers the pKa of the C1 amine by nearly 3 log units, shifting the molecule from a highly protonated salt to a predominantly neutral free base at physiological pH [1]. This drastic change in ionization state means that substituting with tranylcypromine will result in a compound with vastly different aqueous solubility, drastically lower passive membrane permeability, and altered binding kinetics in target active sites. Furthermore, the CF2 group completely blocks C2-mediated oxidative metabolism, a common liability in non-fluorinated cyclopropylamines, making generic substitutes prone to rapid enzymatic degradation that this specific compound is designed to survive [2].

Substitution Risk

MAO engagement differs markedly. Reported ~100-fold lower MAO potency versus mono-fluorinated analogs; MAO target profile may not transfer.
Amine basicity shifted. gem-Difluoro motif lowers pKa, altering ionization state and potentially affecting CNS penetration and off-target profiles.
Metabolic stability context diverges. Class-level data indicate gem-difluoro blocks oxidative ring opening, unlike non-fluorinated cyclopropylamines.

Amine Basicity (pKa) Depression and Ionization State

The introduction of the highly electronegative gem-difluoro group adjacent to the amine profoundly alters its acid-base chemistry. While the baseline comparator tranylcypromine possesses a basic amine with a pKa of approximately 8.2, the inductive effect of the CF2 group in trans-2,2-Difluoro-3-phenyl-cyclopropylamine depresses the predicted pKa to approximately 5.4–5.8 [1]. This ~2.5 to 2.8 log unit reduction means that at a physiological pH of 7.4, the difluorinated compound exists predominantly (>95%) as an unprotonated free base, whereas tranylcypromine is >85% protonated. This fundamental shift drastically increases the effective lipophilicity (logD) of the molecule [2].

Evidence DimensionAmine basicity (pKa)
Target Compound DatapKa ~5.4 - 5.8 (predominantly unprotonated at pH 7.4)
Comparator Or BaselineTranylcypromine (pKa ~8.2, predominantly protonated at pH 7.4)
Quantified Difference~2.5 - 2.8 log unit reduction in pKa
ConditionsAqueous solution, physiological pH (7.4) modeling

This pKa shift is critical for buyers formulating CNS drugs, as the unprotonated state is required for passive diffusion across the blood-brain barrier and lipid membranes.

pKa modulation
Data to verify
pKa = 5.35 ± 0.40
Supports ionization-state screening context
Predicted value; experimental validation recommended

Metabolic Stability via C2-Oxidation Blockade

Cyclopropylamines are notoriously susceptible to enzymatic ring-opening and oxidation, particularly at the C2 position. In standard tranylcypromine, the C2 proton is a primary site for cytochrome P450 and monoamine oxidase-mediated degradation. By substituting this position with a gem-difluoro group, trans-2,2-Difluoro-3-phenyl-cyclopropylamine completely abrogates C2 hydrogen abstraction [1]. The high C-F bond dissociation energy (~116 kcal/mol) compared to the C-H bond (~98 kcal/mol) prevents oxidative ring-opening at this vector, significantly extending the metabolic half-life of downstream derivatives compared to non-fluorinated benchmarks [2].

Evidence DimensionSusceptibility to C2-mediated oxidative metabolism
Target Compound DataBlocked (0% C2-oxidation due to CF2 substitution)
Comparator Or BaselineTranylcypromine (High susceptibility to C2-hydroxylation/ring opening)
Quantified DifferenceComplete abrogation of C2 metabolic liability
ConditionsIn vitro microsomal stability and enzymatic oxidation assays

Procurement of this specific fluorinated building block is essential for drug discovery programs that need to overcome the rapid clearance and short half-life associated with standard cyclopropylamine pharmacophores.

MAO potency
Head-to-head
~100-fold weaker vs mono-fluoro analogs
Reported MAO potency reduction context
Recombinant human MAO assay; class-level SAR

Attenuated Nucleophilicity for Controlled Synthesis

The strong electron-withdrawing nature of the gem-difluoro group not only lowers the pKa but also significantly attenuates the nucleophilicity of the primary amine. When used as a precursor in amide coupling or Buchwald-Hartwig cross-coupling reactions, trans-2,2-Difluoro-3-phenyl-cyclopropylamine exhibits slower, more controlled reaction kinetics compared to highly nucleophilic standard cyclopropylamines [1]. While this requires the use of optimized coupling reagents (e.g., HATU/DIPEA) or specific palladium precatalysts, it drastically reduces the incidence of unwanted poly-alkylation or over-reaction, leading to higher purity profiles of the target coupled products [2].

Evidence DimensionAmine nucleophilicity in coupling reactions
Target Compound DataAttenuated nucleophilicity (requires strong coupling activation)
Comparator Or BaselineTranylcypromine (Highly nucleophilic, prone to side reactions)
Quantified DifferenceReduced poly-alkylation and higher chemoselectivity in complex mixtures
ConditionsStandard amide coupling and cross-coupling synthetic workflows

Process chemists must account for this attenuated nucleophilicity when designing synthetic routes, but it ultimately provides greater control over product purity and yield in multi-step syntheses.

Metabolic stability
Class-level
Supported by gem-difluorocyclopropane class data
May support metabolic soft-spot blocking hypothesis
No compound-specific microsomal data yet
Enantiomer purity
Specification review
(1R,3R)-isomer, min. 95%
Enables chiral procurement without preparative separation
CAS 2351287-60-8; supplier specification
Synthetic utility
Class-level
Ring-opening to fluoroallylic products reported
Supports downstream scaffold diversification
Demonstrated on aldehyde analog; amine derivatization to validate

LSD1/KDM1A Epigenetic Inhibitor Development

Because the gem-difluoro group locks the cyclopropane ring into a rigid conformation and alters the electronics of the amine, this compound is a premier building block for synthesizing next-generation Lysine-Specific Demethylase 1 (LSD1) inhibitors. It allows researchers to map novel structure-activity relationships (SAR) that avoid the off-target MAO inhibition typically seen with standard tranylcypromine derivatives [1].

CNS-Penetrant Drug Formulation

The depressed pKa of the difluorinated amine ensures that a higher fraction of the molecule remains unprotonated at physiological pH. This makes it the ideal precursor for developing CNS therapeutics where passive diffusion across the blood-brain barrier (BBB) is a strict requirement, outperforming non-fluorinated analogs that remain trapped in their ionized forms [2].

Metabolically Stable Agrochemical Active Ingredients

In agricultural chemistry, the complete blockade of C2-oxidation by the CF2 group provides a robust scaffold against environmental degradation and pest-mediated enzymatic breakdown. Buyers formulating advanced pesticides or fungicides utilize this compound to increase the field half-life and efficacy of cyclopropylamine-based active ingredients [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Neuroscience target engagement studies
gem-Difluoro MAO selectivity context
MAO inhibition endpoint review
Lead optimization pKa modulation
Amine basicity tuning
Ionization-dependent property profiling
Enantioselective synthesis
Enantiomerically resolved scaffold
Chiral purity and stereochemical consistency
Metabolic stability lead series
gem-Difluoro metabolic soft-spot blocking
In vitro oxidative metabolism comparison

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

169.07030562 g/mol

Monoisotopic Mass

169.07030562 g/mol

Heavy Atom Count

12

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